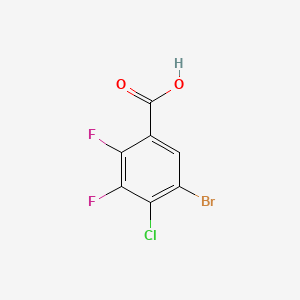
5-HT7R antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HT7R antagonist 1 is a compound known for its high affinity and selectivity towards the serotonin receptor type 7 (5-HT7R). This receptor is part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and circadian rhythm. The compound is a G protein-biased antagonist with a Ki value of 6.5 nM for 5-HT7R .
Vorbereitungsmethoden
The synthesis of 5-HT7R antagonist 1 involves several steps. One of the reported synthetic routes includes the preparation of a precursor compound, followed by modifications to enhance its binding affinity and selectivity towards 5-HT7R. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Analyse Chemischer Reaktionen
5-HT7R antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Wissenschaftliche Forschungsanwendungen
5-HT7R antagonist 1 has been extensively studied for its potential therapeutic applications in various neuropsychiatric and neurodegenerative disorders. It has shown promise in preclinical studies for the treatment of mood disorders, schizophrenia, and cognitive disturbances. The compound’s ability to modulate serotonergic transmission makes it a valuable tool in psychopharmacology research . Additionally, this compound has been investigated for its potential role in neurodegenerative diseases, where it may help regulate physiological functions such as the sleep-wake cycle, body temperature, and gastrointestinal motility .
Wirkmechanismus
The mechanism of action of 5-HT7R antagonist 1 involves its binding to the 5-HT7 receptor, a G protein-coupled receptor (GPCR). By antagonizing this receptor, the compound inhibits the receptor’s ability to activate downstream signaling pathways mediated by G proteins. This results in the modulation of neurotransmission and intracellular signaling systems, which can influence various physiological and pathological processes .
Vergleich Mit ähnlichen Verbindungen
5-HT7R antagonist 1 is unique in its high affinity and selectivity towards the 5-HT7 receptor. Similar compounds include other 5-HT7 receptor antagonists such as SB269970 and DR4004. These compounds also exhibit high affinity for the 5-HT7 receptor but may differ in their pharmacokinetic properties and selectivity profiles . The uniqueness of this compound lies in its G protein-biased antagonism, which may offer distinct therapeutic advantages compared to other antagonists .
Eigenschaften
Molekularformel |
C14H18Cl2N4 |
|---|---|
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
1-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C14H17ClN4.ClH/c15-12-4-1-3-11(9-12)14-13(10-17-18-14)19-7-2-5-16-6-8-19;/h1,3-4,9-10,16H,2,5-8H2,(H,17,18);1H |
InChI-Schlüssel |
ZLHJRJOVJMYMKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)C2=C(NN=C2)C3=CC(=CC=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)

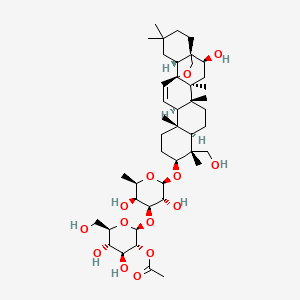
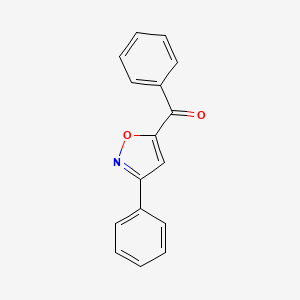
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)


![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
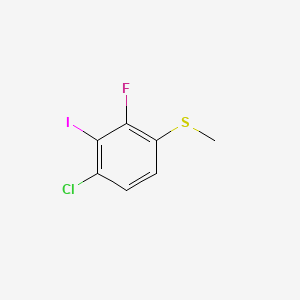
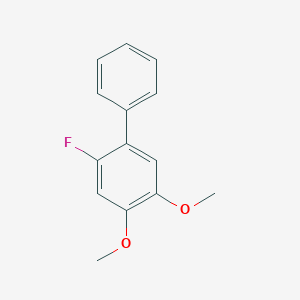
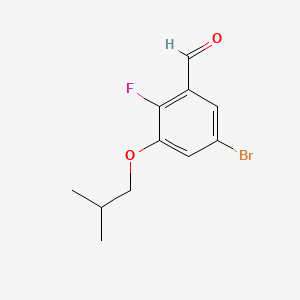
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)

